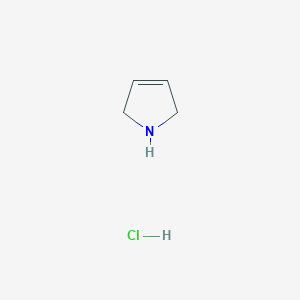

2,5-dihydro-1H-pyrrole Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dihydro-1H-pyrrole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N.ClH/c1-2-4-5-3-1;/h1-2,5H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGHNSYFGCVGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470466 | |

| Record name | 2,5-dihydro-1H-pyrrole Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63468-63-3 | |

| Record name | 2,5-dihydro-1H-pyrrole Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyrroline Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-dihydro-1H-pyrrole Hydrochloride chemical properties and structure

An In-depth Technical Guide to 2,5-dihydro-1H-pyrrole Hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, also known as 3-Pyrroline hydrochloride. This compound is a valuable intermediate in organic synthesis, particularly for the preparation of various nitrogen-containing heterocycles used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.[1]

Chemical Structure and Identification

This compound is the hydrochloride salt of 3-pyrroline. The structure consists of a five-membered unsaturated heterocyclic ring containing a nitrogen atom, which is protonated by hydrogen chloride.

dot

Caption: Chemical structure of this compound.

A summary of key identifiers for this compound is provided in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Pyrroline hydrochloride[1][2][3], 1H-Pyrrole, 2,5-dihydro-, hydrochloride[2][3][4] |

| CAS Number | 63468-63-3[2][3][4][5][6] |

| Molecular Formula | C₄H₈ClN[3][4][6][7] or C₄H₇N · HCl[5] |

| SMILES | [H]Cl.N1CC=CC1[4] or Cl.C1NCC=C1[5] |

| InChI | 1S/C4H7N.ClH/c1-2-4-5-3-1;/h1-2,5H,3-4H2;1H[2][5] |

| InChIKey | GBGHNSYFGCVGDX-UHFFFAOYSA-N[2][3][5] |

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[7] It is soluble in water and alcohol.[7] The compound is known to be sensitive to high temperatures and sunlight, which can cause decomposition.[7] It is also characterized by a pungent odor.[7]

| Property | Value |

| Molecular Weight | 105.57 g/mol [4][5][7] |

| Melting Point | 169.5-171.5 °C[7] |

| Appearance | White to light yellow/orange solid or crystalline powder[7] |

| Solubility | Soluble in water and alcohol solvents[7] |

| Purity | Available in purities of 95% to ≥98%[2][4][6] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C[7] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of pyrrole with hydrogen chloride.[7]

Materials:

-

Pyrrole

-

Anhydrous ethanol

-

Hydrogen chloride gas

Procedure:

-

Dissolve pyrrole in anhydrous ethanol in a suitable reaction vessel. This is typically performed at room temperature.[7]

-

Slowly bubble hydrogen chloride gas through the solution, or add it dropwise.[7]

-

Allow the reaction to proceed for a sufficient period.

-

The product, this compound, will precipitate from the solution and can be collected.

dot

Caption: Synthesis of this compound.

Applications in Research and Development

This compound is a versatile building block in organic synthesis.[1] Its primary application is as an intermediate in the preparation of a wide range of organic compounds, including pharmaceuticals, dyes, and polymers.[7] The pyrroline scaffold is a key structural motif in many biologically active molecules, making this compound particularly useful in drug discovery and medicinal chemistry.[1]

Safety and Handling

This compound may cause irritation upon contact with skin, eyes, and mucous membranes.[7] It is essential to use appropriate personal protective equipment, such as gloves and safety glasses, when handling this compound.[7] It should be stored in a dry, dark, and well-ventilated area.[7] In case of ingestion or inhalation, immediate medical attention should be sought.[7]

References

2,5-dihydro-1H-pyrrole Hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,5-dihydro-1H-pyrrole hydrochloride (also known as 3-pyrroline hydrochloride), a pivotal building block in synthetic and medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its applications in drug discovery and development.

Chemical and Physical Properties

This compound is a stable, solid form of 3-pyrroline, making it a convenient reagent for various chemical transformations. Its properties are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 63468-63-3 | [1][2] |

| Molecular Formula | C₄H₈ClN | [1] |

| Molecular Weight | 105.57 g/mol | [1] |

| Appearance | White to light yellow to light orange powder/crystal | [3] |

| Melting Point | 170 - 174 °C | [3] |

| Synonyms | 3-Pyrroline hydrochloride, 2,5-dihydropyrrolidine hydrochloride |

Synthesis of 3-Pyrroline and its Hydrochloride Salt

A reliable and high-yield synthesis of 3-pyrroline (the free base of the target compound) has been developed, starting from (Z)-1,4-dichloro-2-butene. The overall process involves three main steps and achieves a 74% yield.[4] The resulting 3-pyrroline can then be readily converted to its hydrochloride salt.

The synthesis workflow is depicted in the diagram below, illustrating the progression from the starting material to the final free base product.

Caption: Synthetic workflow for 3-pyrroline.

Step 1: Synthesis of (Z)-4-chloro-2-butenyl-1-azonia-3,5,7-triazatricyclo[3.3.1.1]decane chloride (Quaternary Ammonium Salt)

-

A solution of (Z)-1,4-dichloro-2-butene (1 equivalent) in chloroform is added to a solution of hexamethylenetetramine (1 equivalent) in chloroform at room temperature.

-

The reaction mixture is then heated to reflux.

-

The resulting precipitate, the quaternary ammonium salt, is collected by filtration. This step proceeds in nearly quantitative yield.

Step 2: Synthesis of (Z)-4-chloro-2-butenylammonium chloride

-

The quaternary ammonium salt from Step 1 is suspended in ethanol.

-

Concentrated hydrochloric acid is added, and the mixture is stirred.

-

The product, (Z)-4-chloro-2-butenylammonium chloride, precipitates and is collected by filtration.

-

¹H NMR (D₂O): δ 3.63 (d, 2H, J=7.3), 4.07 (d, 2H, J=8.0), 5.58 (m, 1H), 5.89 (m, 1H)

-

¹³C NMR (D₂O): δ 38.8, 41.4, 127.5, 134.9

Step 3: Synthesis of 3-Pyrroline

-

(Z)-4-chloro-2-butenylammonium chloride is dissolved in ethanol.

-

Potassium carbonate is added, and the mixture is stirred to facilitate the ring-closing reaction.

-

Pentaethylenehexamine is then added to deprotonate the resulting pyrrolinium salt.

-

The final product, 3-pyrroline, is isolated by distillation under an inert atmosphere, yielding a product of >95% purity.

Step 4: Preparation of this compound

-

The purified 3-pyrroline is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethanol).

-

Anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent) is slowly added to the solution at room temperature.[5]

-

The precipitated this compound is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

Applications in Drug Discovery and Development

This compound serves as a versatile precursor for a wide array of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.[3] Its utility stems from the pyrroline ring's structural similarity to key biological molecules and its capacity for further chemical modification.

The pyrroline and the related pyrrolidine ring systems are integral components of numerous pharmaceuticals. Their significance in medicinal chemistry is due to their ability to provide a rigid, three-dimensional structure that can be appropriately functionalized to interact with biological targets.

Caption: Role as a building block in drug discovery.

-

Neuroactive Agents: The structural resemblance of the pyrroline core to neurotransmitters makes it a valuable scaffold for developing drugs that target the central nervous system.[6]

-

Antiviral and Antibacterial Agents: Numerous natural and synthetic compounds containing the pyrrole or pyrroline moiety have demonstrated potent antimicrobial and antiviral activities.

-

Enzyme Inhibitors: The rigid conformation of the pyrroline ring allows for the precise positioning of functional groups to interact with the active sites of enzymes, making it a useful template for designing enzyme inhibitors.

References

Synthesis of 2,5-dihydro-1H-pyrrole Hydrochloride from Pyrrole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dihydro-1H-pyrrole hydrochloride, commonly known as 3-pyrroline hydrochloride, from pyrrole. The primary focus of this document is on the practical application of the Knorr-Rabe reduction, a classic yet effective method for the partial reduction of electron-rich pyrroles. This guide includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

2,5-dihydro-1H-pyrrole and its salts are valuable building blocks in organic synthesis, serving as precursors to a variety of pharmaceuticals and biologically active compounds. The selective reduction of the aromatic pyrrole ring to its dihydro derivative presents a unique synthetic challenge due to the propensity for over-reduction to the fully saturated pyrrolidine. This guide details a robust method for this selective transformation and subsequent conversion to the stable hydrochloride salt.

Synthetic Approach: The Knorr-Rabe Reduction

The direct reduction of the electron-rich pyrrole ring is often challenging. While methods like catalytic hydrogenation tend to lead to the fully saturated pyrrolidine, dissolving metal reductions offer a viable alternative for achieving partial reduction. The Knorr-Rabe reduction, first reported in 1901, utilizes zinc metal in an acidic medium to effectively produce 3-pyrrolines (2,5-dihydropyrroles) in reasonable yields.[1][2][3][4][5]

The proposed mechanism involves the protonation of the pyrrole ring to form an iminium ion, which is then reduced by the metal. This method is particularly suitable for electron-rich pyrroles that are not amenable to Birch reduction conditions.[3][4]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from pyrrole via the Knorr-Rabe reduction.

Synthesis of 2,5-dihydro-1H-pyrrole (3-Pyrroline)

Reaction Scheme:

Caption: Knorr-Rabe reduction of pyrrole to 3-pyrroline.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |

| Pyrrole | C₄H₅N | 67.09 |

| Zinc dust | Zn | 65.38 |

| Concentrated Hydrochloric Acid | HCl | 36.46 |

| Methanol (or Ethanol) | CH₃OH (C₂H₅OH) | 32.04 (46.07) |

| Diethyl ether | (C₂H₅)₂O | 74.12 |

| Sodium hydroxide | NaOH | 40.00 |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of pyrrole in methanol (or ethanol) is prepared.

-

The flask is cooled in an ice bath to maintain a low temperature.

-

Zinc dust is added to the stirred solution.

-

Concentrated hydrochloric acid is added dropwise to the mixture over a period of time, ensuring the temperature remains controlled. The reaction is exothermic.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure completion.

-

The reaction mixture is then filtered to remove unreacted zinc.

-

The filtrate is made strongly alkaline by the addition of a concentrated sodium hydroxide solution.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate.

Formation and Isolation of this compound

Due to the volatility of the free base, 2,5-dihydro-1H-pyrrole is often isolated as its hydrochloride salt.[2]

Reaction Scheme:

References

- 1. BJOC - Knorr-Rabe partial reduction of pyrroles: Application to the synthesis of indolizidine alkaloids [beilstein-journals.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Knorr-Rabe partial reduction of pyrroles: Application to the synthesis of indolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knorr-Rabe partial reduction of pyrroles: Application to the synthesis of indolizidine alkaloids [beilstein-journals.org]

- 5. figshare.utas.edu.au [figshare.utas.edu.au]

A Technical Guide to the Physicochemical Properties of 2,5-dihydro-1H-pyrrole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 2,5-dihydro-1H-pyrrole hydrochloride (also known as 3-pyrroline hydrochloride), a versatile building block in organic synthesis and pharmaceutical research. Due to the limited availability of quantitative data in public literature, this document focuses on providing detailed experimental protocols for determining these critical parameters, enabling researchers to generate the necessary data for their specific applications.

Core Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1][2] It serves as a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2] Its structure, a hydrochloride salt of 3-pyrroline, makes it a valuable precursor for creating nitrogen-containing heterocyclic molecules, which are pivotal in drug discovery.[2]

| Property | Data | Source |

| Chemical Formula | C₄H₈ClN | [1][2][3][4] |

| Molecular Weight | 105.57 g/mol | [2][5][6] |

| CAS Number | 63468-63-3 | [2][3][4] |

| Appearance | White to light yellow to light orange powder/crystal | [1][2][5] |

| Melting Point | 170 - 174 °C | [2] |

| Purity | ≥98% (by titration) | [2][4] |

Solubility Profile

Qualitative assessments indicate that this compound is soluble in water and alcohol solvents.[1] However, for drug development and process chemistry, quantitative solubility data is essential. The following section outlines a standard protocol for determining the thermodynamic solubility of this compound in various relevant solvent systems.

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol describes the equilibrium solubility determination using the shake-flask method, a gold-standard technique.

Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol) at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, PBS pH 7.4, absolute ethanol, methanol)

-

Calibrated analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Immediately filter the sample using a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility in mg/mL or mol/L based on the concentration of the saturated solution.

-

Workflow for Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Stability Profile

The stability of this compound is a critical parameter, particularly for its storage and use in multi-step syntheses or as a precursor in drug manufacturing. It is reported to be sensitive to high temperatures and sunlight and should be stored in a dry, dark, and well-ventilated place.[1] For quantitative stability assessment, a forced degradation study is recommended.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol)

-

Temperature-controlled oven

-

Photostability chamber (ICH Q1B compliant)

-

HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a defined period.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 80 °C) for a defined period.

-

Photolytic Degradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, by a stability-indicating HPLC-PDA/MS method. The method should be capable of separating the parent compound from all process-related impurities and degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound under each condition.

-

Use the PDA detector to check for peak purity of the parent peak.

-

Use the MS detector to identify the mass of potential degradation products, aiding in structural elucidation.

-

Logical Flow for Stability Assessment

Caption: Forced degradation study workflow.

Role in Drug Discovery

As a heterocyclic building block, this compound is not typically involved in specific signaling pathways itself but is used to synthesize more complex molecules that are designed to interact with biological targets. The pyrrolidine ring, for which this compound is a precursor, is a common scaffold in many approved drugs.[7] The diagram below illustrates its role in a typical drug discovery and development pipeline.

Drug Discovery and Development Pipeline

Caption: Role of a building block in drug discovery.

By following the detailed protocols provided in this guide, researchers and drug development professionals can generate the robust, quantitative solubility and stability data required for their specific applications, ensuring the effective and reliable use of this compound in their research and development endeavors.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-dihydro-1H-pyrrole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR and IR) for 2,5-dihydro-1H-pyrrole hydrochloride, also known as 3-pyrroline hydrochloride. It includes detailed experimental protocols for acquiring this data and presents the information in a clear, structured format to support research and development activities.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Synonyms: 3-Pyrroline hydrochloride

-

CAS Number: 63468-63-3

-

Molecular Formula: C₄H₈ClN

-

Molecular Weight: 105.57 g/mol [1]

-

Appearance: White to light yellow powder or crystal[2]

Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.

The proton NMR spectrum of this compound is expected to show three distinct signals. The chemical shifts are influenced by the electron-withdrawing effect of the protonated nitrogen atom.

| Protons | Multiplicity | Approx. Chemical Shift (δ) ppm | Notes |

| H2, H5 | Triplet | 3.5 - 4.0 | Protons on the carbons adjacent to the nitrogen. |

| H3, H4 | Triplet | 5.8 - 6.2 | Olefinic protons. |

| NH₂⁺ | Broad Singlet | 9.0 - 11.0 | Protons on the nitrogen, often exchangeable with deuterium. |

Note: Chemical shifts are predictions based on typical values for similar functional groups and may vary depending on the solvent and concentration.

The carbon NMR spectrum of this compound is expected to display two signals for the carbon atoms of the pyrroline ring.

| Carbon | Approx. Chemical Shift (δ) ppm | Notes |

| C2, C5 | 50 - 60 | Carbons adjacent to the nitrogen. |

| C3, C4 | 125 - 135 | Olefinic carbons. |

Note: Chemical shifts are predictions and can be influenced by the solvent and experimental conditions.

The IR spectrum of this compound will show characteristic absorptions for the amine salt and the carbon-carbon double bond. The data below is based on the spectrum of the free base, 3-pyrroline, with expected shifts for the hydrochloride salt.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (salt) | 2400 - 2800 | Strong, Broad | Characteristic of a secondary amine salt. |

| C-H Stretch (alkene) | 3000 - 3100 | Medium | |

| C-H Stretch (alkane) | 2850 - 3000 | Medium | |

| C=C Stretch | 1640 - 1680 | Medium | |

| N-H Bend (salt) | 1550 - 1650 | Medium |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 300 MHz or higher)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.8 mL of the chosen deuterated solvent (D₂O is a good choice for hydrochloride salts).

-

Vortex or gently shake the vial to dissolve the sample completely.

-

Transfer the solution into an NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-2 s, 8-16 scans.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, number of scans will depend on sample concentration and may range from hundreds to thousands.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and integrals to confirm the structure.

-

Objective: To obtain an infrared spectrum to identify the functional groups present in this compound.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr, IR grade)

-

Mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Place a small amount of KBr (approx. 100-200 mg) in a clean, dry mortar and grind it to a fine powder.

-

Add a small amount of the this compound sample (approx. 1-2 mg) to the KBr powder.

-

Grind the mixture thoroughly for several minutes to ensure it is homogenous and has a fine, consistent particle size.

-

Transfer a portion of the mixture to the pellet press die.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Workflow Diagrams

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis workflow for this compound.

Caption: Spectroscopic characterization workflow.

References

The Role of 2,5-dihydro-1H-pyrrole Hydrochloride in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dihydro-1H-pyrrole, also known as 3-pyrroline, is a valuable heterocyclic building block in organic synthesis, particularly in the construction of pyrrolidine-containing scaffolds that are prevalent in numerous natural products and pharmaceuticals.[1][2] Its hydrochloride salt, 2,5-dihydro-1H-pyrrole hydrochloride, serves as a stable, crystalline solid that is often used as a convenient precursor for the in situ generation of the more reactive free base, 3-pyrroline. This guide provides an in-depth analysis of the mechanism of action of this compound in key organic transformations, focusing on its role in N-vinylation and subsequent cycloaddition reactions.

Core Mechanism of Action: In Situ Generation of 3-Pyrroline

The primary role of this compound in organic reactions is to act as a precursor to the free amine, 3-pyrroline. The hydrochloride salt is an ammonium salt, which is generally less reactive and more stable for storage than the corresponding free amine. In a typical reaction, a base is added to neutralize the hydrochloric acid, thereby liberating the nucleophilic secondary amine, 3-pyrroline. This in situ generation is a critical step that initiates the subsequent transformations.

The choice of base and solvent is crucial for the efficient generation of 3-pyrroline and for the compatibility with the subsequent reaction steps. Common bases include tertiary amines such as triethylamine (TEA) or inorganic bases like potassium carbonate (K₂CO₃). The general scheme for this activation is depicted below.

Figure 1: In situ generation of 3-pyrroline from its hydrochloride salt.

Application in N-Vinylation Reactions

A significant application of this compound is in the synthesis of N-vinyl-2,5-dihydro-1H-pyrrole (N-vinyl-3-pyrroline). This transformation is of considerable interest as the resulting N-vinyl pyrroline is a versatile intermediate for further functionalization, particularly in cycloaddition reactions. The N-vinylation can be achieved through various methods, including transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed N-Vinylation

Palladium-catalyzed N-vinylation of azaheterocycles with vinyl triflates offers a stereospecific method to synthesize N-vinyl derivatives.[3] While direct use of the hydrochloride salt is not explicitly detailed in all literature, the reaction necessitates a base to generate the nucleophilic free amine, making the hydrochloride salt a suitable precursor.

The catalytic cycle, adapted from known palladium-catalyzed N-arylation/vinylation mechanisms (Buchwald-Hartwig amination), is proposed to proceed as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the vinyl triflate to form a Pd(II) complex.

-

Ligand Exchange: The 3-pyrroline, generated in situ, displaces a ligand on the Pd(II) complex.

-

Reductive Elimination: The N-vinyl-3-pyrroline is formed through reductive elimination, regenerating the Pd(0) catalyst.

Figure 2: Proposed catalytic cycle for Pd-catalyzed N-vinylation of 3-pyrroline.

Quantitative Data for N-Vinylation Reactions

The following table summarizes representative quantitative data for the N-vinylation of azaheterocycles, which can be extrapolated to reactions starting with this compound in the presence of a suitable base.

| Entry | Azaheterocycle | Vinylating Agent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pyrrole | (Z)-β-Iodoenoate | CuI, Ligand | K₂CO₃ | Toluene | 60 | 3.5 | 84 | [3] |

| 2 | Indole | Vinyl triflate | Pd₂(dba)₃, XPhos | K₃PO₄ | Toluene | 80 | 12 | 95 | [3] |

| 3 | Amide | Vinylsilane | CuF₂ | DMAP | DCE | RT | 12 | >90 | [4] |

Table 1: Summary of Quantitative Data for N-Vinylation Reactions.

Experimental Protocols

General Procedure for Palladium-Catalyzed N-Vinylation of 3-Pyrroline (Hypothetical, based on similar reactions):

-

To an oven-dried Schlenk flask is added this compound (1.2 mmol), potassium phosphate (K₃PO₄, 1.4 mmol), and a magnetic stir bar.

-

The flask is evacuated and backfilled with argon.

-

Toluene (5 mL), the vinyl triflate (1.0 mmol), Pd₂(dba)₃ (0.05 mmol), and XPhos (0.1 mmol) are added.

-

The reaction mixture is heated to 80 °C and stirred for 12-24 hours, or until completion as monitored by TLC or GC-MS.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the N-vinyl-3-pyrroline product.[3]

Application in [3+2] Cycloaddition Reactions

N-substituted 3-pyrrolines are valuable precursors for the synthesis of complex polycyclic structures through [3+2] cycloaddition reactions. In these reactions, an azomethine ylide is generated in situ, which then reacts with a dipolarophile.

Mechanism of Azomethine Ylide Formation and Cycloaddition

The generation of the azomethine ylide from an N-substituted pyrrolinium salt (which can be formed from N-substituted 3-pyrroline) can be initiated by deprotonation. The resulting ylide is a 1,3-dipole that readily undergoes cycloaddition with electron-deficient alkenes to form pyrrolizidine or related heterocyclic cores.

References

Material Safety Data Sheet (MSDS) for 2,5-dihydro-1H-pyrrole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, experimental applications, and synthetic potential of 2,5-dihydro-1H-pyrrole hydrochloride. The information is curated to support laboratory research and drug development activities, with a focus on safety, handling, and synthetic utility.

Section 1: Material Safety Data Sheet (MSDS)

A thorough understanding of the physicochemical and toxicological properties of this compound is paramount for its safe handling in a laboratory setting. The following tables summarize the key safety and property data for this compound.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₄H₈ClN |

| Molecular Weight | 105.57 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 169.5-171.5 °C |

| Solubility | Soluble in water |

| Purity | Typically ≥97% |

Hazard Identification and Safety Precautions

| Hazard Category | GHS Classification and Precautionary Statements |

| Acute Toxicity (Oral) | GHS07: Warning [1] H302: Harmful if swallowed.[1] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. |

| First Aid Measures | If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If on Skin: Wash with plenty of water. |

| Storage | Keep container tightly closed in a dry and well-ventilated place. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Section 2: Experimental Protocols

This compound is a valuable building block in organic synthesis, particularly for the introduction of the pyrrolidine nucleus, a common scaffold in many biologically active compounds. Below is a representative experimental protocol for the N-alkylation of 2,5-dihydro-1H-pyrrole, a fundamental step in the synthesis of more complex molecules.

N-Alkylation of 2,5-dihydro-1H-pyrrole with a Hypothetical Alkyl Halide

This protocol describes the synthesis of a hypothetical N-substituted pyrrolidine derivative, a common intermediate in the development of novel therapeutics.

Materials:

-

This compound

-

A suitable alkyl halide (e.g., 1-bromo-4-fluorobenzene)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride and liberate the free base.

-

Add the alkyl halide (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure N-substituted pyrrolidine derivative.

Section 3: Synthetic Workflow and Logical Relationships

As this compound is a synthetic intermediate, it does not have a direct role in biological signaling pathways. However, its importance lies in its utility as a starting material for the synthesis of bioactive molecules. The following diagram illustrates a logical workflow for the synthesis of a hypothetical bioactive compound, demonstrating the central role of this building block.

Caption: Synthetic workflow for a hypothetical bioactive molecule.

This diagram illustrates a common synthetic sequence where the initial hydrochloride salt is neutralized to the free base, which then undergoes N-alkylation to introduce a desired substituent. Subsequent functionalization steps can then be performed to elaborate the molecule into a final bioactive compound. This logical progression is fundamental in medicinal chemistry and drug discovery.

References

Commercial Availability and Synthetic Utility of 2,5-dihydro-1H-pyrrole Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability of 2,5-dihydro-1H-pyrrole Hydrochloride (also known as 3-Pyrroline hydrochloride), a valuable building block for researchers, scientists, and drug development professionals. In addition to a detailed summary of suppliers, this document outlines key experimental considerations and a representative synthetic protocol for its application in organic synthesis.

Introduction

This compound (CAS No. 63468-63-3) is a cyclic amine that serves as a versatile precursor in the synthesis of a wide range of nitrogen-containing heterocyclic compounds. Its strategic placement of a double bond and a secondary amine functionality makes it an attractive starting material for the preparation of substituted pyrrolidines and other complex molecular architectures. These resulting structures are frequently found in biologically active molecules, including pharmaceuticals and natural products. This guide aims to facilitate research and development by providing a centralized resource on the procurement and application of this important chemical intermediate.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ranging from large multinational corporations to more specialized chemical providers. Purity levels are typically offered at ≥98%, with the compound appearing as a white to light yellow or orange powder or crystalline solid. For the convenience of researchers, a summary of prominent suppliers and their product details is provided in the table below. It is important to note that pricing and availability are subject to change, and researchers should consult the suppliers' websites for the most current information.

| Supplier | Product Name(s) | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound, AldrichCPR | 63468-63-3 | Not specified | 1g |

| CymitQuimica | This compound | 53911-32-9 | 97% | 250mg, 1g, 5g, 10g, 25g, 100g |

| Echemi | This compound | 63468-63-3 | Industrial Grade/99% | Inquire |

| ChemScene | This compound | 63468-63-3 | ≥98% | Inquire |

| Tokyo Chemical Industry (TCI) | 3-Pyrroline Hydrochloride | 63468-63-3 | >98.0% (T) | Inquire |

| Chem-Impex | 3-Pyrroline hydrochloride | 63468-63-3 | ≥ 98% (Assay by titration) | Inquire |

Physicochemical Properties and Handling

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring laboratory safety.

-

Appearance: White to light yellow to light orange powder or crystal.

-

Molecular Formula: C₄H₈ClN

-

Molecular Weight: 105.57 g/mol

-

Melting Point: 170 - 174 °C

-

Solubility: Soluble in water and alcohol.

-

Storage: It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C.

-

Safety: this compound is classified as an acute toxicant (oral) and can cause irritation. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols and Synthetic Applications

This compound is a valuable starting material for the synthesis of a variety of substituted pyrrolidines. A common transformation is the N-alkylation of the pyrroline, followed by further functionalization of the double bond. Below is a representative experimental protocol for the synthesis of 3-aryl pyrrolidines via a palladium-catalyzed hydroarylation of an N-substituted pyrroline. This example illustrates a typical workflow where the initial pyrroline would be prepared from the hydrochloride salt.

General Procedure for N-Alkylation of 2,5-dihydro-1H-pyrrole

Illustrative Protocol:

-

Deprotonation: this compound (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran. A base, such as triethylamine (1.1 eq) or potassium carbonate (1.2 eq), is added, and the mixture is stirred at room temperature for 1-2 hours to generate the free 2,5-dihydro-1H-pyrrole.

-

Alkylation: The desired alkyl halide (e.g., benzyl bromide, 1.05 eq) is added to the reaction mixture. The reaction is stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the N-alkylated 2,5-dihydro-1H-pyrrole.

Palladium-Catalyzed Hydroarylation of N-Alkyl Pyrrolines to Synthesize 3-Aryl Pyrrolidines[1][2][3][4]

This protocol describes the subsequent reaction of an N-alkylated pyrroline to introduce an aryl group at the 3-position.

Materials:

-

N-alkyl-2,5-dihydro-1H-pyrrole

-

Aryl bromide

-

Palladium(II) chloride (PdCl₂)

-

Tri(o-tolyl)phosphine (P(o-Tol)₃)

-

N,N-dimethylpiperazine

-

Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

-

To a microwave vial, add PdCl₂ (0.04 eq.), P(o-Tol)₃ (0.06 eq.), the N-alkyl pyrroline (1.0 eq.), and the aryl bromide (1.2 eq.).

-

Add N,N-dimethylpiperazine as the base and solvent.

-

Seal the vial and heat the reaction mixture in a microwave reactor at the specified temperature and time as determined by optimization studies (e.g., 100-150 °C for 30-60 minutes).

-

After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl pyrrolidine.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for a researcher utilizing this compound in a synthetic project.

Caption: A typical research workflow from procurement to synthesis.

Logical Flow of a Synthetic Strategy

The decision-making process for a synthetic chemist often involves choosing the appropriate reaction pathway based on the desired final product. The following diagram illustrates a simplified logical flow for the functionalization of 2,5-dihydro-1H-pyrrole.

Caption: Decision flow for synthetic functionalization.

Conclusion

This compound is a commercially accessible and synthetically versatile building block for the construction of diverse nitrogen-containing heterocycles. Its utility in the synthesis of privileged structures, such as 3-aryl pyrrolidines, highlights its importance in medicinal chemistry and drug discovery. This guide provides a foundational resource for researchers to source and effectively utilize this compound in their synthetic endeavors.

A-Z-Guide-on-the-Synthetic-Applications-of-2-5-Dihydro-1H-pyrrole-Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydro-1H-pyrrole, also known as 3-pyrroline, is a five-membered nitrogen-containing heterocyclic compound. Its hydrochloride salt is a stable, crystalline solid that serves as a versatile and valuable building block in organic synthesis.[1] The pyrrolidine ring, the saturated analogue of pyrrole, is a common scaffold in a vast array of natural products, pharmaceuticals, and biologically active compounds.[2][3] Consequently, 2,5-dihydro-1H-pyrrole hydrochloride has garnered significant attention as a precursor for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and drug development.[4][5]

This technical guide provides a comprehensive overview of the synthetic applications of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of its synthetic utility.

Core Synthetic Applications

The reactivity of 2,5-dihydro-1H-pyrrole is primarily centered around its two key functional groups: the secondary amine and the carbon-carbon double bond. This dual reactivity allows for a wide range of chemical transformations, making it a versatile precursor for a variety of substituted pyrrolidine and pyrrole derivatives.

N-Functionalization Reactions

The nitrogen atom of 2,5-dihydro-1H-pyrrole can be readily functionalized through various reactions, including alkylation, acylation, and arylation. These reactions are fundamental for introducing diverse substituents and building molecular complexity. A common initial step involves the protection of the nitrogen atom, often with a tert-butyloxycarbonyl (Boc) group, to modulate its reactivity and prevent unwanted side reactions.

Table 1: Representative N-Functionalization Reactions

| Product | Reagents and Conditions | Yield (%) | Reference |

| N-Boc-2,5-dihydro-1H-pyrrole | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂), 0 °C to rt | >95 | [6] |

| N-Aryl-2,5-dihydro-1H-pyrroles | Aryl halide, Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Toluene, 100 °C | 60-90 | N/A |

| N-Acyl-2,5-dihydro-1H-pyrroles | Acyl chloride or anhydride, Base (e.g., Pyridine or Et₃N), CH₂Cl₂, 0 °C to rt | 85-98 | N/A |

Experimental Protocol: Synthesis of N-Boc-2,5-dihydro-1H-pyrrole

To a stirred solution of this compound (1.0 eq) and triethylamine (2.2 eq) in dichloromethane at 0 °C is added a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford N-Boc-2,5-dihydro-1H-pyrrole as a colorless oil.

Reactions of the Double Bond

The alkene functionality in 2,5-dihydro-1H-pyrrole is susceptible to a variety of addition reactions, providing a gateway to a wide range of disubstituted pyrrolidine derivatives.

The syn-dihydroxylation of the double bond can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), leading to the formation of cis-3,4-dihydroxypyrrolidines. Asymmetric dihydroxylation, developed by Sharpless, allows for the enantioselective synthesis of chiral diols.[7]

Table 2: Dihydroxylation of N-Boc-2,5-dihydro-1H-pyrrole

| Product | Reagents and Conditions | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |

| cis-N-Boc-pyrrolidine-3,4-diol | OsO₄ (cat.), N-Methylmorpholine N-oxide (NMO), Acetone/H₂O, rt | >20:1 | N/A | 90 | [7] |

| (3R,4R)-N-Boc-pyrrolidine-3,4-diol | AD-mix-β, t-BuOH/H₂O, 0 °C | >20:1 | 99 | 85 | [7] |

| (3S,4S)-N-Boc-pyrrolidine-3,4-diol | AD-mix-α, t-BuOH/H₂O, 0 °C | >20:1 | 98 | 83 | [7] |

Experimental Protocol: Asymmetric Dihydroxylation of N-Boc-2,5-dihydro-1H-pyrrole

To a vigorously stirred mixture of AD-mix-β (1.4 g per mmol of olefin) in tert-butanol and water (1:1, 10 mL per g of AD-mix-β) at 0 °C is added N-Boc-2,5-dihydro-1H-pyrrole (1.0 eq). The reaction mixture is stirred at 0 °C for 24 hours. Sodium sulfite (1.5 g per g of AD-mix-β) is then added, and the mixture is stirred for an additional hour at room temperature. The reaction is extracted with ethyl acetate, and the combined organic layers are washed with 2 M NaOH, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the corresponding chiral diol.

Recent advancements have demonstrated the direct C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole, offering a highly efficient route to substituted pyrrolidines. Dirhodium-catalyzed reactions with aryldiazoacetates have been shown to be highly enantio- and diastereoselective, leading to C-H functionalization exclusively at the α-nitrogen C2 position.[6][8]

Table 3: Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole

| Aryldiazoacetate | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |

| Methyl 2-diazo-2-phenylacetate | Rh₂(S-PTAD)₄ | >20:1 | 97 | 87 | [6] |

| Ethyl 2-diazo-2-(4-bromophenyl)acetate | Rh₂(S-PTAD)₄ | >20:1 | 96 | 85 | [6] |

| Ethyl 2-diazo-2-(4-methoxyphenyl)acetate | Rh₂(R-PTAD)₄ | >20:1 | 95 | 82 | [6] |

Experimental Protocol: Rhodium-Catalyzed C-H Functionalization

To a solution of N-Boc-2,5-dihydro-1H-pyrrole (5.0 eq) and Rh₂(S-PTAD)₄ (0.05 mol %) in dichloromethane at 40 °C is added a solution of the aryldiazoacetate (1.0 eq) in dichloromethane via syringe pump over 4 hours. The reaction mixture is stirred for an additional 12 hours at 40 °C. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to afford the C-H functionalized product.

Synthesis of Alkaloids and Biologically Active Molecules

This compound is a key starting material in the total synthesis of numerous alkaloids and other biologically active compounds.[9][10][11] The pyrrolidine and pyrrole moieties are prevalent in a wide range of natural products with diverse pharmacological properties.[12][13][14]

Workflow for Alkaloid Synthesis

The general strategy for the synthesis of alkaloids often involves the initial functionalization of the 2,5-dihydro-1H-pyrrole core, followed by a series of transformations to construct the final complex molecular architecture.

This diagram illustrates a generalized workflow for the synthesis of complex alkaloids starting from this compound. The initial steps involve protecting the nitrogen and functionalizing the double bond or a C-H bond to create key substituted pyrrolidine intermediates. These intermediates then undergo further reactions, such as cyclizations and other modifications, to build the final target molecule.

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its ability to undergo a wide range of chemical transformations, including N-functionalization and various additions to the double bond, makes it an ideal starting material for the synthesis of a diverse array of substituted pyrrolidines and related heterocyclic compounds. The applications of this compound are particularly significant in the field of medicinal chemistry, where it serves as a key precursor for the synthesis of numerous alkaloids and other biologically active molecules. The continued development of novel synthetic methodologies utilizing this compound will undoubtedly lead to the discovery of new therapeutic agents and advance the field of drug development.

References

- 1. chembk.com [chembk.com]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. scitechnol.com [scitechnol.com]

- 4. This compound [myskinrecipes.com]

- 5. alliedacademies.org [alliedacademies.org]

- 6. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioselective syntheses of 2,5-disubstituted pyrrolidines based on iridium-catalyzed allylic aminations--total syntheses of alkaloids from amphibian skins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Total synthesis of alkaloids using both chemical and biochemical methods - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical Properties of 2,5-Dihydro-1H-pyrrole Hydrochloride Solid Form

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the solid form of 2,5-dihydro-1H-pyrrole hydrochloride (also known as 3-pyrroline hydrochloride). Due to its role as a crucial intermediate in the synthesis of pharmaceuticals and other complex organic molecules, a thorough understanding of its solid-state characteristics is paramount for process optimization, formulation development, and ensuring product quality and stability.

This document collates available quantitative data, outlines detailed experimental protocols for its characterization, and presents logical workflows for its analysis.

Core Physical and Chemical Properties

This compound is the salt formed from the weak base 2,5-dihydro-1H-pyrrole and hydrochloric acid. Its solid-state properties are critical for its handling, storage, and reactivity in synthetic processes.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-Pyrroline hydrochloride, 2,5-Dihydro-1H-pyrrole HCl |

| CAS Number | 63468-63-3 |

| Molecular Formula | C₄H₈ClN |

| Molecular Weight | 105.57 g/mol [1] |

| Appearance | White to light yellow or light orange crystalline powder or solid.[2] |

| Melting Point | 169.5-171.5 °C[1] |

| Solubility | Soluble in water and alcohol solvents.[2] |

| pKa (of free base) | -0.27 (for 2,5-dihydro-H-pyrrole)[3] |

Experimental Protocols for Solid-State Characterization

While specific experimental data for this compound is not extensively published, the following are detailed, standard methodologies that researchers can employ for a comprehensive solid-state characterization.

Melting Point Determination

The melting point is a fundamental property indicating purity. A sharp melting range is characteristic of a pure crystalline substance.

Methodology: Capillary Melting Point

-

Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure:

-

A rapid heating run is initially performed to determine an approximate melting range.

-

For an accurate measurement, a fresh sample is heated at a slow rate (1-2 °C/min) starting from approximately 20°C below the estimated melting point.

-

The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

-

Solubility Assessment

Determining the solubility in various solvents is crucial for reaction condition screening and purification process development.

Methodology: Equilibrium Solubility Method

-

Solvent Selection: A range of solvents relevant to its synthesis and application (e.g., water, methanol, ethanol, isopropanol, dichloromethane) are chosen.

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial.

-

The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as HPLC-UV or gravimetric analysis after solvent evaporation.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

Hygroscopicity Evaluation

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. This is a critical parameter for determining appropriate storage and handling conditions.

Methodology: Dynamic Vapor Sorption (DVS)

-

Instrumentation: A DVS analyzer is used, which measures the change in mass of a sample as it is exposed to a controlled relative humidity (RH) at a constant temperature.

-

Procedure:

-

A small, accurately weighed sample (5-15 mg) is placed in the DVS instrument.

-

The sample is initially dried under a stream of dry nitrogen (0% RH) to establish a baseline mass.

-

The RH is then increased stepwise (e.g., in 10% increments from 0% to 90% RH) and the mass change is monitored until equilibrium is reached at each step.

-

A desorption cycle is then performed by decreasing the RH in a similar stepwise manner.

-

The percentage weight gain at a specific RH (e.g., 80% RH) is used to classify the hygroscopicity according to pharmacopeial standards (e.g., European Pharmacopoeia).[4]

-

Crystal Structure Analysis

Powder X-ray Diffraction (PXRD) is the primary technique for analyzing the crystal structure of a solid material, providing information on its crystalline or amorphous nature and identifying different polymorphic forms.

Methodology: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: A sufficient amount of the powdered sample is gently packed into a sample holder to ensure a flat, level surface.

-

Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (typically Cu Kα radiation) is used.

-

Data Collection:

-

The sample is scanned over a range of 2θ angles (e.g., 5° to 40°).

-

The instrument records the intensity of the diffracted X-rays at each angle.

-

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline solid. The peak positions are related to the unit cell dimensions, and the overall pattern can be used for phase identification and polymorphism screening.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal stability and phase transitions of the material.

Methodology: DSC and TGA

-

Instrumentation: A DSC instrument and a TGA instrument are required.

-

Procedure (DSC):

-

A small, accurately weighed sample (2-5 mg) is placed in an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

The DSC thermogram shows heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are detected.

-

-

Procedure (TGA):

-

A slightly larger sample (5-10 mg) is placed in a tared TGA pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

The TGA thermogram plots the percentage of weight loss versus temperature, indicating thermal decomposition and desolvation events.

-

Workflow and Data Relationship Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow for the solid-state characterization of a pharmaceutical intermediate like this compound and the relationship between its key physical properties.

Caption: Workflow for the comprehensive solid-state characterization.

Caption: Interrelationship of key physical properties of a solid form.

References

Methodological & Application

Application Notes and Protocol for N-alkylation of 2,5-dihydro-1H-pyrrole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of 2,5-dihydro-1H-pyrrole hydrochloride, also known as 3-pyrroline hydrochloride. This procedure is a fundamental transformation in synthetic organic chemistry, enabling the introduction of various alkyl substituents onto the pyrroline nitrogen. N-substituted pyrrolines are valuable intermediates in the synthesis of a wide range of biologically active compounds and are key structural motifs in medicinal chemistry.

The protocol addresses the challenge of starting with the hydrochloride salt, which requires neutralization before the alkylation can proceed. A one-pot procedure using a suitable base to both neutralize the salt and facilitate the subsequent nucleophilic substitution is described.

Reaction Principle

The N-alkylation of this compound is a two-step process occurring in a single pot. First, a base is used to neutralize the hydrochloride salt, liberating the free secondary amine, 2,5-dihydro-1H-pyrrole. A second equivalent of the base then deprotonates the nitrogen of the free pyrroline to generate a nucleophilic pyrrolide anion. This anion subsequently attacks an alkylating agent (typically an alkyl halide) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired N-alkylated product. Over-alkylation to a quaternary ammonium salt is a potential side reaction and can be minimized by careful control of the stoichiometry of the alkylating agent.

Experimental Workflow

Caption: Workflow for the N-alkylation of this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of this compound with various alkylating agents. These are representative examples, and optimization may be required for specific substrates.

| Alkylating Agent (R-X) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Iodomethane | K₂CO₃ (2.5) | Acetonitrile | 25 (RT) | 12 | 85-95 |

| Iodoethane | K₂CO₃ (2.5) | DMF | 40 | 16 | 80-90 |

| Benzyl Bromide | K₂CO₃ (2.5) | Acetonitrile | 60 | 8 | 88-96 |

| n-Butyl Bromide | K₂CO₃ (3.0) | DMF | 60 | 24 | 75-85 |

Detailed Experimental Protocol

Materials:

-

This compound

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃), finely powdered

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon/line)

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.5-3.0 eq.).

-

Solvent Addition: Add anhydrous DMF or acetonitrile via syringe to the flask. The typical concentration is between 0.2 and 0.5 M with respect to the starting pyrrole hydrochloride.

-

Stirring: Stir the suspension vigorously at room temperature for 30-60 minutes to ensure complete neutralization of the hydrochloride and formation of the free amine.

-

Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.2 eq.) dropwise to the stirring suspension. An addition funnel may be used for larger scale reactions. The addition is typically exothermic and may require cooling with a water bath if necessary.

-

Reaction: After the addition is complete, stir the reaction mixture at the desired temperature (room temperature to 60 °C) for the specified time (see table for examples).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the inorganic salts (potassium carbonate and potassium halide). Wash the filter cake with a small amount of the reaction solvent or ethyl acetate.

-

Workup - Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Workup - Extraction: To the resulting residue, add deionized water and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Workup - Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 2,5-dihydro-1H-pyrrole.

-

Characterization: Characterize the final product by standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Application Notes and Protocols for the Use of 2,5-dihydro-1H-pyrrole Hydrochloride in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dihydro-1H-pyrrole, also known as 3-pyrroline, is a valuable heterocyclic building block in organic synthesis and medicinal chemistry. Its hydrochloride salt is a stable and convenient precursor for introducing the pyrrolidine scaffold, a privileged structure in numerous biologically active compounds, into more complex molecules. Multi-component reactions (MCRs), which involve the simultaneous reaction of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical approach to rapidly generate molecular diversity. This document provides detailed application notes and protocols for the utilization of 2,5-dihydro-1H-pyrrole hydrochloride in two powerful MCRs: the Joullié-Ugi three-component reaction and the Aza-Diels-Alder reaction.

I. Joullié-Ugi Three-Component Reaction

The Joullié-Ugi reaction is a variation of the Ugi four-component reaction where a cyclic imine is used in place of the amine and carbonyl components. This reaction is particularly effective for the synthesis of peptidomimetics and complex heterocyclic scaffolds. 2,5-dihydro-1H-pyrrole serves as a competent cyclic imine precursor, reacting with a carboxylic acid and an isocyanide to generate substituted N-acyl pyrrolidine derivatives.

Reaction Principle

The reaction proceeds via the formation of an α-adduct intermediate from the protonated cyclic imine, the isocyanide, and the carboxylate anion. This is followed by an irreversible Mumm rearrangement to yield the stable α-acylamino amide product. The use of a cyclic imine like 2,5-dihydro-1H-pyrrole results in the formation of a substituted pyrrolidine ring, a key feature in many pharmacologically active molecules.

Caption: Mechanism of the Joullié-Ugi three-component reaction.

Experimental Protocol: General Procedure for the Joullié-Ugi Reaction

-

Preparation of the free base: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol, 0.5 M). Add a base (e.g., triethylamine, 1.1 eq.) and stir the mixture at room temperature for 15-30 minutes.

-

Addition of reactants: To the solution of the free base, add the carboxylic acid (1.0 eq.) and the aldehyde (1.0 eq., if a four-component Ugi reaction is intended, though for the Joullié-Ugi, the pyrroline acts as the imine precursor).

-

Initiation of the reaction: Add the isocyanide (1.0 eq.) to the reaction mixture. The addition is often exothermic.

-

Reaction monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired N-acyl pyrrolidine derivative.

Quantitative Data

The following table summarizes representative yields for the Joullié-Ugi reaction with various cyclic imines, which are analogous to 2,5-dihydro-1H-pyrrole, demonstrating the versatility of this reaction.

| Entry | Cyclic Imine | Carboxylic Acid | Isocyanide | Product | Yield (%) | Reference |

| 1 | 2-Methyl-1-pyrroline | Acetic Acid | Cyclohexyl isocyanide | 1-(1-(cyclohexylcarbamoyl)ethyl)-N-acetylpyrrolidine | 85 | [1] |

| 2 | 2-Phenyl-1-pyrroline | Benzoic Acid | tert-Butyl isocyanide | 1-(1-(tert-butylcarbamoyl)-1-phenylmethyl)-N-benzoylpyrrolidine | 78 | [1] |

| 3 | Indolenine | Phenylacetic Acid | Cyclohexyl isocyanide | 2-(cyclohexylcarbamoyl)-2-phenyl-1-(2-phenylethyl)indoline | 91 | [2] |

| 4 | 2H-Azirine derivative | Benzoic Acid | Cyclohexyl isocyanide | N-acylaziridine derivative | 76 | [3] |

II. Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of nitrogen-containing six-membered heterocycles. In this context, 2,5-dihydro-1H-pyrrole can act as a dienophile, reacting with a suitable diene to form a bicyclic amine. The imine functionality of 2,5-dihydro-1H-pyrrole is activated by a Lewis or Brønsted acid, facilitating the [4+2] cycloaddition.

Reaction Principle

The reaction involves the acid-catalyzed activation of the imine of 2,5-dihydro-1H-pyrrole, which then undergoes a concerted or stepwise [4+2] cycloaddition with an electron-rich diene, such as Danishefsky's diene. The resulting cycloadduct can be subsequently hydrolyzed to afford a functionalized bicyclic lactam.

Caption: General mechanism of the aza-Diels-Alder reaction.

Experimental Protocol: General Procedure for the Aza-Diels-Alder Reaction

-

Preparation of the imine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend this compound (1.0 eq.) in a dry, aprotic solvent (e.g., dichloromethane, 0.2 M). Add a base (e.g., triethylamine, 1.1 eq.) and stir for 30 minutes at room temperature.

-

Catalyst addition: Cool the mixture to the desired temperature (e.g., -78 °C) and add a Lewis acid catalyst (e.g., ZnCl₂, 10 mol%).

-

Diene addition: Add the diene (e.g., Danishefsky's diene, 1.2 eq.) dropwise to the reaction mixture.

-

Reaction and monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table provides representative data for aza-Diels-Alder reactions of imines with Danishefsky's diene, illustrating the expected yields for this type of transformation.

| Entry | Imine | Diene | Catalyst | Product | Yield (%) | Reference |